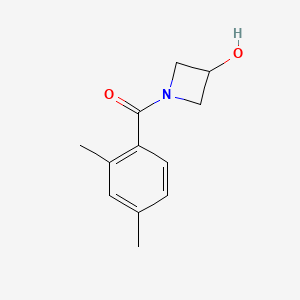

1-(2,4-Dimethylbenzoyl)azetidin-3-ol

Description

Propriétés

IUPAC Name |

(2,4-dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-3-4-11(9(2)5-8)12(15)13-6-10(14)7-13/h3-5,10,14H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOZJOCUYYAEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N2CC(C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Strategy Overview

The synthesis of 1-(2,4-Dimethylbenzoyl)azetidin-3-ol typically involves two key steps:

- Construction of the azetidin-3-ol core.

- Introduction of the 2,4-dimethylbenzoyl group at the nitrogen atom.

Azetidin-3-ol scaffolds can be synthesized via cyclization reactions involving β-amino alcohols or via reduction of azetidin-3-one derivatives. The N-acylation step is achieved through reaction with the appropriate benzoyl chloride or equivalent reagent.

Preparation of the Azetidin-3-ol Core

3.1. General Synthesis of Azetidin-3-ol

Azetidin-3-ol can be prepared through several methods. A classic approach involves the cyclization of β-amino alcohols with suitable leaving groups. For example, the reaction of 3-chloro-1-propanol with a primary amine under basic conditions can yield azetidin-3-ol after cyclization.

3.2. Optimized Industrial Process

A robust process for the preparation of 1-benzylazetidin-3-ol, an analog, involves the following steps:

- Reaction of benzylamine with epichlorohydrin to form N-benzyl-3-chloro-2-hydroxypropylamine.

- Cyclization under basic conditions to yield 1-benzylazetidin-3-ol.

- Purification by extraction and crystallization.

This approach is adaptable for other N-substituents, including the 2,4-dimethylbenzoyl group, by modifying the amine or acylation step.

Table 1: Example Yields for Azetidin-3-ol Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amination | Benzylamine + epichlorohydrin | 85 |

| Cyclization (basic) | NaOH, aqueous | 80 |

| Purification | Extraction, crystallization | 70-75 |

N-Benzoylation with 2,4-Dimethylbenzoyl Group

Once the azetidin-3-ol is prepared, N-acylation with 2,4-dimethylbenzoyl chloride is conducted. The typical procedure is as follows:

- Dissolve azetidin-3-ol in anhydrous solvent (e.g., dichloromethane or THF).

- Add a base (e.g., triethylamine or pyridine) to neutralize HCl formed.

- Slowly add 2,4-dimethylbenzoyl chloride at low temperature (0–5°C).

- Stir at room temperature until completion (monitored by TLC or HPLC).

- Work up by aqueous extraction, followed by purification via column chromatography or recrystallization.

Table 2: N-Benzoylation Reaction Conditions

| Substrate | Acylating Agent | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Azetidin-3-ol | 2,4-Dimethylbenzoyl chloride | Triethylamine | DCM | 0–25 | 65–80 |

| Azetidin-3-ol | 2,4-Dimethylbenzoyl chloride | Pyridine | THF | 0–25 | 60–75 |

One-Pot and Alternative Methods

A one-pot method may be feasible by reacting a primary amine with epichlorohydrin in the presence of 2,4-dimethylbenzoyl chloride, allowing for in-situ N-acylation followed by cyclization. However, yields may be lower due to side reactions and incomplete conversions.

5.2. Enantioselective and Catalytic Approaches

Recent literature describes the use of chiral catalysts or enzymatic methods for the synthesis of optically active azetidines. These methods are more relevant for chiral centers at C-2 but may be adapted for azetidin-3-ol derivatives if stereochemistry is a concern.

Research Findings and Data Summary

- The two-step approach (azetidin-3-ol synthesis followed by N-acylation) is the most reliable and scalable method for preparing this compound.

- Reaction yields for each step are generally high (60–85%), provided reagents are pure and conditions are optimized.

- Purification is typically achieved by aqueous workup and chromatographic techniques.

- No direct literature reports a one-step synthesis for this specific compound; adaptation from related azetidin-3-ol syntheses is standard practice.

Table 3: Summary of Preparation Methods

| Method | Key Steps | Typical Yield | Notes |

|---|---|---|---|

| Two-step (cyclization + acylation) | Cyclization, then N-acylation | 60–80% | Most scalable and reliable |

| One-pot (direct N-acylation/cycl.) | Simultaneous acylation and cyclization | 40–60% | Less common, lower yield |

| Enantioselective (if required) | Chiral catalysis or enzymatic reduction | 30–70% | For optically active forms |

Analyse Des Réactions Chimiques

1-(2,4-Dimethylbenzoyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Scientific Research Applications

1-(2,4-Dimethylbenzoyl)azetidin-3-ol has several notable applications across various fields:

Chemistry :

- Serves as a building block for the synthesis of complex molecules, particularly in pharmaceutical and agrochemical development.

Biology :

- Derivatives of this compound are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine :

- Ongoing research explores its therapeutic potential against infectious diseases and cancer. The compound's ability to interact with specific biological targets makes it a candidate for drug development.

Industry :

- Utilized in the synthesis of specialty chemicals and materials such as polymers and catalysts.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, comparisons can be drawn with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3,4-Dimethylbenzoyl)azetidin-3-ol | Similar azetidine structure | Anticancer activity demonstrated |

| 2-(2,4-Dimethylbenzoyl)benzoic acid | Benzoyl group present | Antioxidant properties reported |

| 4-Amino-3-(2,2,2-trifluoroethoxy)benzamide | Different functional groups | Anticancer and antimicrobial activities |

Case Study 1: Anticancer Effects on Triple-Negative Breast Cancer (TNBC)

A study investigated the effects of this compound on TNBC cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways. This suggests potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibitory effects on bacterial growth at various concentrations, indicating its potential application in treating bacterial infections.

Summary

This compound is a versatile compound with promising applications in various scientific fields. Its unique chemical structure allows it to serve as a significant building block in drug development and material synthesis. Ongoing research continues to unveil its potential therapeutic benefits, particularly in oncology and infectious disease treatment.

Mécanisme D'action

The mechanism of action of 1-(2,4-Dimethylbenzoyl)azetidin-3-ol involves its interaction with specific molecular targets, leading to various biological effects. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it susceptible to nucleophilic attack and other chemical transformations. This reactivity is harnessed in various applications, including drug development and material science .

Comparaison Avec Des Composés Similaires

Substituent-Driven Physicochemical Properties

The table below compares key structural and physicochemical features of 1-(2,4-Dimethylbenzoyl)azetidin-3-ol with analogous compounds:

Activité Biologique

1-(2,4-Dimethylbenzoyl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structural features of this compound, particularly the azetidin-3-ol ring and the benzoyl moiety, suggest interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, summarizing key findings from diverse research studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure that can influence its biological activity. The molecular formula is , and its structure includes:

- Azetidine ring : A four-membered nitrogen-containing ring that is common in many biologically active compounds.

- Benzoyl group : This moiety can enhance lipophilicity and membrane permeability, potentially facilitating cellular uptake.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. The benzoyl group enhances its binding affinity to proteins and receptors, which may lead to modulation of various biological pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown activity against triple-negative breast cancer (TNBC) cells by inducing apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

- In vivo Studies : Animal models have been employed to assess the efficacy of this compound in reducing tumor growth. In a study involving BALB/c mice inoculated with cancer cells, treatment with this compound resulted in significant tumor size reduction compared to control groups .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results that suggest its potential as a therapeutic agent in treating infections.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3,4-Dimethylbenzoyl)azetidin-3-ol | Similar azetidine structure | Anticancer activity demonstrated |

| 2-(2,4-Dimethylbenzoyl)benzoic acid | Benzoyl group present | Antioxidant properties reported |

| 4-Amino-3-(2,2,2-trifluoroethoxy)benzamide | Different functional groups | Anticancer and antimicrobial activities |

Case Study 1: Anticancer Effects on TNBC

A recent study explored the effects of this compound on TNBC cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The study highlighted the potential of this compound as a lead for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited significant inhibitory effects on bacterial growth at various concentrations, suggesting its potential application in treating bacterial infections.

Q & A

Q. What are the key steps for synthesizing 1-(2,4-dimethylbenzoyl)azetidin-3-ol, and how can reaction efficiency be monitored?

- Methodological Answer : Synthesis typically involves coupling azetidin-3-ol with 2,4-dimethylbenzoyl chloride via nucleophilic acyl substitution. Key steps include:

Precursor activation : Use 2,4-dimethylbenzoyl chloride (CAS 21900-23-2) as the acylating agent .

Coupling conditions : Conduct the reaction in anhydrous dichloromethane (DCM) with a base like triethylamine to neutralize HCl byproducts.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for isolation.

- Monitoring : Track reaction progress using thin-layer chromatography (TLC) and confirm product identity via NMR (e.g., δ 4.72–4.63 ppm for azetidine protons) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : Key signals include aromatic protons (δ 7.55–7.39 ppm for substituted benzoyl groups) and azetidine protons (δ 3.38–3.20 ppm for -CH- groups) .

- Mass Spectrometry (MS) : Use ESI-MS to detect the molecular ion peak (expected [M+H] ~265–275 g/mol based on analogs) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680–1720 cm.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Waste Disposal : Collect residues in approved containers for incineration, as benzoyl derivatives may exhibit aquatic toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to improve acyl chloride reactivity.

- Catalysis : Explore Lewis acids (e.g., ZnCl) to accelerate coupling.

- Temperature Control : Maintain 0–5°C during exothermic coupling to minimize side reactions .

- Yield Analysis : Compare isolated yields (via gravimetry) and purity (HPLC) under varied conditions.

Q. What strategies can elucidate the neuroprotective mechanisms of azetidin-3-ol derivatives like this compound?

- Methodological Answer :

- In Vitro Models : Use SH-SY5Y neuronal cells to assess protection against oxidative stress (e.g., HO-induced apoptosis) .

- Mechanistic Studies :

- Mitochondrial Dynamics : Quantify mitochondrial fission/fusion via fluorescence microscopy (MitoTracker Red).

- Protein Interaction : Perform co-immunoprecipitation (Co-IP) to identify binding partners like Bcl-2/Bcl-xL .

- In Vivo Validation : Test neuroprotection in MPTP-induced Parkinson’s models, measuring dopamine levels via HPLC .

Q. How do stereochemical variations in the azetidine ring affect bioactivity?

- Methodological Answer :

- Stereoisomer Synthesis : Prepare (R)- and (S)-enantiomers using chiral auxiliaries or enantioselective catalysis .

- Activity Comparison :

- Binding Assays : Measure IC values against target proteins (e.g., Bcl-2) using fluorescence polarization .

- Computational Docking : Use Schrödinger Suite to model enantiomer-protein interactions and predict affinity differences.

Q. What analytical approaches resolve contradictions in stability data for azetidin-3-ol derivatives?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV/vis), and humidity (75% RH) for 1–4 weeks.

- Stability-Indicating Assays :

- HPLC-MS : Monitor degradation products (e.g., hydrolyzed benzoyl groups).

- Kinetic Analysis : Calculate degradation rate constants (k) under varied conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.